molecular formula C2H3Cl<br>C2H3Cl<br>H2C=CHCl B610161 Vinyl Chloride CAS No. 9002-86-2

Vinyl Chloride

Cat. No.: B610161
CAS No.: 9002-86-2
M. Wt: 62.50 g/mol
InChI Key: BZHJMEDXRYGGRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vinyl chloride is an organochloride primarily used to produce the polymer, polythis compound (PVC) . The primary targets of this compound are the central nervous system (CNS) , liver , and lymphocyte chromosomal structure . It can cause dizziness, sleepiness, unconsciousness, and at extremely high levels, death . Chronic exposure can result in permanent liver damage, immune reactions, nerve damage, and liver cancer .

Mode of Action

This compound is metabolically activated by cytochrome P450 to chloroethylene oxide (CEO) , which can rearrange to chloroacetaldehyde (CAA) or undergo hydrolysis . CEO is suggested to be the major contributor to the mutations induced by this compound .

Biochemical Pathways

This compound affects several biochemical pathways. It is a mutagen having clastogenic effects which affect lymphocyte chromosomal structure . The human and animal studies suggest several sensitive targets of this compound toxicity, particularly hepatic endpoints .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolism by cytochrome P450 to chloroethylene oxide in hepatocytes

Result of Action

The molecular and cellular effects of this compound’s action include causing dizziness , sleepiness , unconsciousness , and at extremely high levels, death . Chronic exposure can result in permanent liver damage , immune reactions , nerve damage , and liver cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Once it seeps into the environment, it is broken down by sunlight over the course of a few days into other chemicals, such as formaldehyde . If this compound gets into soil or surface water, most of it evaporates into the air quickly . That doesn’t mean the chemical is harmless . This compound isn’t meant to exist in the natural world in large quantities, but that doesn’t mean it’s stopped from reaching the environment completely .

Biochemical Analysis

Biochemical Properties

Vinyl chloride is metabolized by cytochrome P450 2E1 (CYP2E1) to reactive intermediates . These intermediates can cause oncogene and tumor suppressor gene mutations . The metabolism of this compound involves the oxidation of this compound by CYP2E1 to form an epoxide intermediate, 2-chloroethylene oxide, which spontaneously rearranges to form 2-chloroacetaldehyde .

Cellular Effects

This compound exposure has been associated with liver damage, immune reactions, nerve damage, and liver cancer . It is also known to cause liver cancer and is associated with lymphoma, leukemia, and cancers of the brain and lungs . Pregnant women may have an increased risk of miscarriage and birth defects when exposed to this compound in the air .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolism by CYP2E1 to form reactive intermediates . These intermediates are highly reactive and can cause protein adduction and obstruct regular cellular functions, leading to cytotoxic effects . This compound is known to cause cancer in humans and animals, and has also been connected to hepatotoxicity and an increased risk of hepatic angiosarcomas .

Temporal Effects in Laboratory Settings

In a long-term field study, the abundance and the activity of microbial this compound degraders were tracked in three monitoring wells along a dilute this compound plume . The results reveal that the groundwater community contains various active bacterial guilds previously associated with metabolic and cometabolic this compound degradation processes either under aerobic and anaerobic conditions .

Dosage Effects in Animal Models

Acute exposure of humans to high levels of this compound via inhalation in humans has resulted in effects on the CNS, such as dizziness, drowsiness, headaches, and giddiness . Acute exposure to extremely high levels of this compound has caused loss of consciousness, lung and kidney irritation, and inhibition of blood clotting in humans and cardiac arrhythmias in animals .

Metabolic Pathways

This compound is metabolized in humans and experimental animals via the oxidation of this compound by CYP2E1 to form an epoxide intermediate, 2-chloroethylene oxide, which spontaneously rearranges to form 2-chloroacetaldehyde . Intermediates are detoxified primarily via glutathione conjugation and conjugates are excreted in urine as substituted cysteine derivatives .

Transport and Distribution

This compound can be released into the environment (mainly the air) during its production or use . In the air, it is degraded by reaction with photochemically-generated hydroxyl radicals; its half-life is about 1–2 days . Liquid this compound evaporates easily .

Subcellular Localization

The subcellular localization of this compound and its metabolites is not well studied. Metabolites of this compound can be found in the liver, kidney, spleen, skin, and brain, but tissue concentrations do not increase following repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: The major industrial preparation of vinyl chloride begins with ethylene and has two main variants :

    Direct Chlorination: Ethylene is converted to 1,2-dichloroethane (ethylene chloride) by reaction with chlorine. Heating 1,2-dichloroethane in the presence of a charcoal catalyst gives this compound.

    Oxychlorination: Ethylene, hydrogen chloride, and oxygen (or air) are heated in the presence of a copper catalyst to give this compound and water. Typically, a this compound plant integrates both processes so that the hydrogen chloride produced by heating 1,2-dichloroethane is used as a reactant in the oxychlorination method.

Industrial Production Methods: Processes based on acetylene were developed in the 1930s and are more direct, but because acetylene is much more expensive than ethylene, these processes are used far less than ethylene-based ones .

Chemical Reactions Analysis

Types of Reactions: Vinyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Polymerization: Typically involves free-radical initiators under controlled temperature and pressure conditions.

    Oxidation: Occurs naturally in the environment through photochemical reactions.

Major Products:

Comparison with Similar Compounds

  • Dichloroethylenes
  • Trichloroethylene
  • Tetrachloroethylene
  • Allyl Chloride

Vinyl chloride’s unique combination of properties and its extensive use in the production of polythis compound (PVC) highlight its significance in both industrial and scientific contexts.

Properties

IUPAC Name

chloroethene
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InChI

InChI=1S/C2H3Cl/c1-2-3/h2H,1H2
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InChI Key

BZHJMEDXRYGGRV-UHFFFAOYSA-N
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Canonical SMILES

C=CCl
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Molecular Formula

C2H3Cl, Array
Record name VINYL CHLORIDE
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Related CAS

26793-37-3, 25037-47-2, 9002-86-2
Record name Ethene, chloro-, homopolymer, isotactic
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DSSTOX Substance ID

DTXSID8021434
Record name Vinyl chloride
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Molecular Weight

62.50 g/mol
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Physical Description

Vinyl chloride appears as a colorless gas with a sweet odor. Easily ignited. Shipped as a liquefied gas under own vapor pressure. Contact with the unconfined liquid may cause frostbite by evaporative cooling. Leaks may be liquid or vapor. Vapors are heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket. Suspected carcinogen. Used to make plastics, adhesives, and other chemicals., Gas or Vapor; Liquid; Other Solid; Pellets or Large Crystals, Colorless gas or liquid (below 7 degrees F) with a pleasant odor at high concentrations; Note: Shipped as a liquefied compressed gas; [NIOSH], COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations., Colorless gas or liquid (below 7 °F) with a pleasant odor at high concentrations. [Note: Shipped as a liquefied compressed gas.]
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Boiling Point

7 °F at 760 mmHg (NTP, 1992), -13.8 °C, -13 °C, 7 °F
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Flash Point

-110 °F (NTP, 1992), -78 °C, Gas (-108.4 °F (-78 °C)) - open cup., -78 °C (-112 °F) - closed cup, -78 °C c.c., -110 °F, NA (Gas)
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Solubility

Slightly soluble (NTP, 1992), In water, 8.8X10+3 mg/L at 25 °C, In water, 2700 mg/L, Soluble in ethanol; very soluble in ethyl ether, Soluble in carbon tetrachloride and benzene, Soluble in hydrocarbons, oil, chlorinated solvents, and most common organic solvents., Solubility in water, g/l at 25 °C: 1.1 (poor), (77 °F): 0.1%
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Density

0.969 at 8.6 °F (USCG, 1999) - Less dense than water; will float, 0.9106 g/cu cm at 20 °C, Density (vapour at 15 °C): 8 g/l, Relative density (water = 1): 0.9 (liquid), 0.969 at 8.6 °F, 2.21(relative gas density)
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Vapor Density

2.21 (NIOSH, 2023) - Heavier than air; will sink (Relative to Air), 2.15 (Air = 1), Relative vapor density (air = 1): 2.2, 2.21
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Vapor Pressure

3877.5 mmHg (USCG, 1999), 2980 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 334, 3.3 atm
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Mechanism of Action

Vinyl chloride carcinogenicity occurs via a genotoxic pathway and is understood in some detail. Vinyl chloride is metabolized to a reactive metabolite, probably chloroethylene oxide, which is believed to be the ultimate carcinogenic metabolite of vinyl chloride. The reactive metabolite then binds to DNA, forming DNA adducts that, if not repaired, ultimately lead to mutations and tumor formation., There is a large body of data showing that VC acts as a genotoxic carcinogen. After metabolic activation to CEO /chloroethylene oxide/ by CYP2E1, VC exerts various genotoxic effects (including gene mutations and chromosomal aberrations) in different organisms, including bacteria, yeasts, mammalian cells in culture, Drosophila, rodents and humans. Among the mutagenic events induced by VC, base-pair substitutions appear, so far, to be the most frequent. VC in the presence of an activation system has a transforming activity on mammalian (rodent) cells in culture. Studies in vitro have demonstrated that metabolically activated VC and its electrophilic metabolites CEO and CAA /chloroacetaldehyde/ can alkylate nucleic acid bases. 7-OEG, the major DNA adduct formed by VC and CEO does not exhibit promutagenic properties. In contrast, four minor adducts, Epsilon A, Epsilon C, N2,3-Epsilon G and 1,N2-Epsilon G, show promutagenic properties, inducing mainly base-pair substitution mutations and a low level of frameshift mutations.
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Impurities

Commercial grade contains 1-2% impurities: water, non-volatile residues, acetaldehyde, hydrogen chloride, hydrogen peroxide, and methyl chloride., Specifications for a typical commercial product call for maxima in mg/kg by weight of the following impurities: unsaturated hydrocarbons - 10; acetaldehyde - 2; dichloro compounds - 16; water - 15 ; hydrogen chloride - 2; nonvolatiles - 200; iron - 0.4. Phenol at levels of 25-50 mg/kg by weight is used as a stabilizer to prevent polymerization., The impurities /of vinyl chloride are as follows:/ acetic aldehyde 5 ppm, butane 8 ppm, 1,3-butadiene 10 ppm, chlorophene 10 ppm, diacetylene 4 ppm, vinyl acetylene 10 ppm, propine 3 ppm, methylchloride 100 ppm.
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Color/Form

Colorless gas or liquid (below 77 degrees F) [Note: Shipped as a liquefied compressed gas]

CAS No.

75-01-4
Record name VINYL CHLORIDE
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Melting Point

-245 °F (NTP, 1992), -153.84 °C, -154 °C, -256 °F
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Synthesis routes and methods I

Procedure details

A 2.5-L autoclave was charged with 900 g of deionized water, 750 g of vinyl chloride monomer, 5 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was allowed to proceed. After the saturated vapor pressure of vinyl chloride at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered. To the residue, 235 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.57 parts by weight based on the monomer) and 45 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.30 parts by weight based on the monomer) were additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.30 parts by weight and 0.33 part by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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Synthesis routes and methods II

Procedure details

A 2.5-L autoclave was charged with 830 g of deionized water, 750 g of vinyl chloride monomer, 6.8 g of 3 wt % potassium persulfate, and 75 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (0.50 parts by weight based on the monomer), and by raising the temperature to 66° C., emulsion polymerization was initiated. The temperature was kept at 66° C. and when 60 minutes passed after the initiation of polymerization, 270 g of an aqueous sodium dodecylbenzenesulfonate solution having a concentration of 5 wt % (1.80 parts by weight based on the monomer) was continuously added over 360 minutes. After the pressure in the autoclave at 66° C. was reduced to 0.7 MPa, unreacted vinyl chloride monomer was recovered and to the residue, 15 g of an aqueous potassium laurate solution having a concentration of 5 wt % (0.10 parts by weight based on the monomer) was additionally added to obtain a vinyl chloride resin latex (amounts of sodium dodecylbenzenesulfonate and potassium laurate, per 100 parts by weight of vinyl chloride homopolymer: 2.56 parts by weight and 0.11 parts by weight, respectively). The average particle diameter was measured and found to be 0.1 μm.
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270 g
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Synthesis routes and methods III

Procedure details

The same catalyst, procedures and apparatus were used as in Example 24, but at a reaction temperature of 235 degrees Celsius, a pressure of 76 psig, a residence time of 4.9 seconds and a molar feed ratio of hydrogen to trichloroethylene of 5.5. After 23 hours on line, trichloroethylene conversion was at 93 percent, with ethane being produced therefrom at a selectivity of 96 percent, ethylene at 2 percent, cis-1,2-dichloroethylene at 0.5 percent, and vinyl chloride and the other minor products of Example 1 being produced at a selectivity of less than 0.5 percent.
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